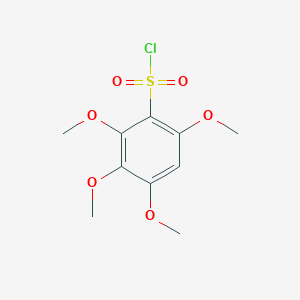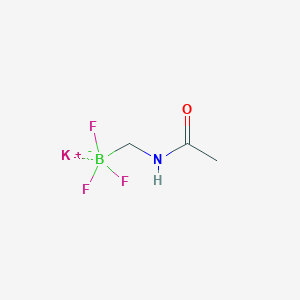![molecular formula C10H23BO2Si B13476641 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane CAS No. 74213-42-6](/img/structure/B13476641.png)
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds. It is often used in various chemical reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride in the presence of a base to form the desired dioxaborolane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound is used in borylation reactions to introduce boron atoms into organic molecules.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes to form organoboron compounds.
Coupling Reactions: It is used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis. For example, borylation reactions yield pinacol benzyl boronate, while hydroboration reactions produce chiral allenyl boronates .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the addition of nucleophiles to form new organoboron compounds. These reactions often involve transition metal catalysts, which help to activate the boron atom and enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: Another organoboron compound used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: A widely used reagent in organic synthesis for the formation of carbon-boron bonds.
Catecholborane: Used in hydroboration reactions and as a reducing agent.
Uniqueness
4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane is unique due to its stability and the presence of the trimethylsilyl group, which enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex organoboron compounds .
Propiedades
IUPAC Name |
trimethyl-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BO2Si/c1-9(2)10(3,4)13-11(12-9)8-14(5,6)7/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMHMGRSYLCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164731 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74213-42-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74213-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
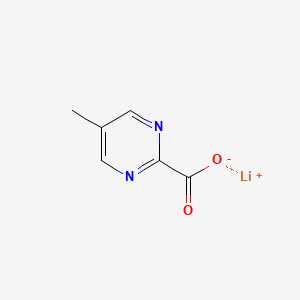
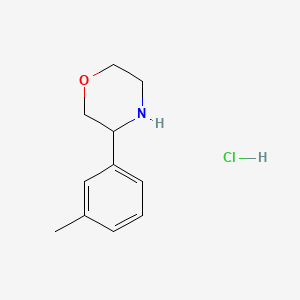
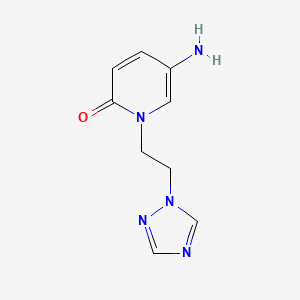
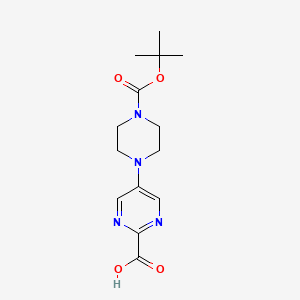

![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
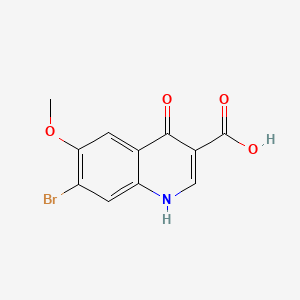
![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)

![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
